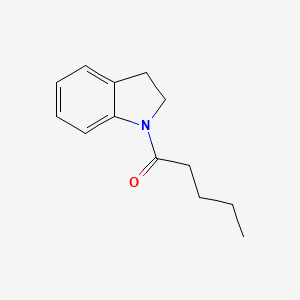

1-戊酰吲哚啉

描述

Synthesis Analysis

Synthesis of 1-pentanoylindoline and related compounds involves various chemical reactions. For instance, a novel beta-diketone has been used for the synthesis of a series of new tris(beta-diketonate)europium(III) complexes, demonstrating the versatility in synthesizing complex molecules (Raj, Biju, & Reddy, 2008). Additionally, a series of 1,3,5‐triaryl‐1,5‐pentanediones was obtained via a sequential aldol condensation and Michael addition reaction, highlighting an efficient synthesis route (Lu, Shen, Wan, Yu, & Wu, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 1-pentanoylindoline, such as europium complexes, has been characterized using single-crystal X-ray diffraction analysis. This revealed a mononuclear structure with a distorted square prismatic geometry (Raj, Biju, & Reddy, 2008).

Chemical Reactions and Properties

1-pentanoylindoline derivatives undergo various chemical reactions. For example, pentane amino derivatives synthesized through environmentally safe methods in water medium were tested as reagents for suppressing the growth of sulfate-reducing bacteria, demonstrating their potential utility in biological applications (Talybov, Mamedbeili, Abbasov, & Kochetkov, 2010).

Physical Properties Analysis

The physical properties of compounds related to 1-pentanoylindoline, such as high molecular weight polyesters derived from biobased 1,5-pentanediol, were investigated through various methods like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and tensile testing. These studies provide insights into their crystalline structure and thermo-mechanical properties (Lu, Wu, & Li, 2017).

Chemical Properties Analysis

The chemical properties of 1-pentanoylindoline derivatives can vary significantly. For example, the oxidation of isomeric pentanols by potassium dichromate in aqueous acidic medium was investigated, demonstrating the formation of corresponding carbonyl products. This highlights the chemical reactivity of these compounds under different conditions (Sar, Ghosh, Malik, Ray, Das, & Saha, 2016).

科学研究应用

由吗啉催化的离子液体中的顺序羟醛缩合/迈克尔加成反应

研究表明,通过吗啉催化的离子液体中的顺序羟醛缩合和迈克尔加成反应,获得了一系列 1,3,5-三芳基-1,5-戊二酮。此过程突出了有机溶剂(潜在的有毒和危险材料)的减少,并强调了其简单性、良好的产率、温和的条件和较低的成本 (陆等人,2006)。

CRDI 柴油发动机的性能和排放特性实验分析

1-戊醇与 1-戊酰吲哚啉密切相关,已对其对具有不同 EGR 率的 CRDI CI 发动机的性能和排放参数的影响进行了评估。1-戊醇与柴油的混合物显示出减轻有毒排放和减少对柴油燃料依赖的潜力。这项研究提供了对 1-戊醇/柴油混合物及其对发动机特性影响的见解,以及 1-戊醇作为替代燃料的可行性 (Santhosh 等人,2020)。

选择性杂芳族氮碱促进的六价铬氧化

该研究重点关注在酸性水性介质中由重铬酸钾氧化与 1-戊酰吲哚啉密切相关的异构戊醇。氧化导致形成相应的羰基产物。该研究还探讨了不同表面活性剂和促进剂对氧化的影响,为戊醇的化学性质和反应提供了宝贵的见解 (Sar 等人,2016)。

柴油发动机在柴油和戊醇混合物上运行的实验评估

该研究调查了使用 1-戊醇(一种具有更好燃料特性的长链醇)作为内燃机中柴油燃料的混合物。该研究重点关注排放和发电特性,提供了 1-戊醇作为可再生生物燃料潜力的全面视图 (Yilmaz & Atmanli,2017)。

1-戊醇添加和 EGR 对燃烧、性能和排放特性的影响

这项实验研究探讨了 1-戊醇添加和 EGR 率对 CRDI 柴油发动机燃烧、性能和排放的影响。研究结果表明,多达 30% 的 1-戊醇可以用作柴油的替代品,突出了其作为可再生生物燃料的潜力 (Radheshyam 等人,2020)。

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-3-8-13(15)14-10-9-11-6-4-5-7-12(11)14/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPGTHVWUBPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(butyrylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B4642163.png)

![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4642175.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642195.png)

![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)

![N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4642208.png)

![2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642212.png)

![methyl 3-({[(4-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4642220.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4642244.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4642248.png)

![ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4642254.png)